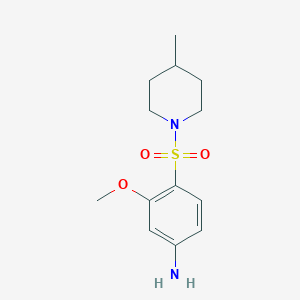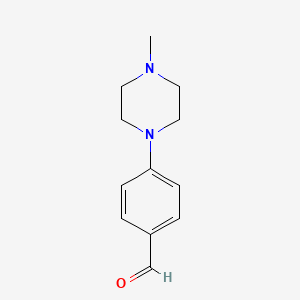
Ethyl 3-Hydroxy-2-naphthoate
Overview
Description
Ethyl 3-Hydroxy-2-naphthoate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- Ethyl 1, 3-dihydroxy-2-naphthoate, a related compound, undergoes reactions with ammonia and aniline, forming different amides and anilides, which highlights its reactivity and potential use in synthetic chemistry (Huang, 1958).
- In the synthesis of certain naphthoates and unsaturated esters, ethyl 2-diazo-3-oxopent-4-enoates react under specific conditions, demonstrating its versatility in organic synthesis (Taylor & Davies, 1983).
Application in Medicinal Chemistry
- It serves as a precursor in the synthesis of d-Naproxen's intermediate, 2-(6'-methoxy-2'-naphthyl) Propenoic Acid, showcasing its relevance in pharmaceutical research (Lu Xian, 2000).
- Ethyl naphtho(2,1-b)furan-2-carboxylate, derived from ethyl 3-hydroxy-2-naphthoate, was used to synthesize compounds with potential antimicrobial activities, indicating its utility in developing new therapeutic agents (Nagaraja et al., 2007).
- A compound synthesized from ethyl 2-chloroacetate and hydroxy group of 2-amino-8-hydroxy-4-phenethyl-4H-naphtho[1,2-b]pyran-3-carbonitrile exhibited antitumor activity, suggesting its potential in cancer research (Liu et al., 2018).
Environmental and Industrial Applications
- The study of the ring cleavage product of 1-hydroxy-2-naphthoate, a metabolite in the phenanthrene-degradative pathway, indicates its potential use in biodegradation and environmental remediation (Adachi et al., 1999).
- Ethyl carbonates have been used as carboxylating agents in the synthesis of hydroxynaphthoic acids, showing its utility in green chemistry and synthesis of commercially valuable products (Suerbaev et al., 2015).
Safety and Hazards
Ethyl 3-Hydroxy-2-naphthoate may be harmful if swallowed . It may also cause an allergic skin reaction . More detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .
Relevant Papers There are several papers related to this compound. For instance, one study investigated the linear and nonlinear optical properties of azo dyes synthesized using ethyl‐3‐hydroxy‐2‐naphthoate . Another paper discussed the structure of this compound . Further reading of these papers can provide more detailed information.
Mechanism of Action
Target of Action
Ethyl 3-Hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 It has been used in the synthesis of novel ionic liquids for the extraction of heavy metals .
Mode of Action
In one study, it was used as a base to synthesize three novel ammonium and phosphonium ionic liquids . These ionic liquids were designed to improve stability during extraction while still achieving high selectivity toward heavy metal ions .
Biochemical Pathways
It has been used in the synthesis of ionic liquids that have shown promise in the extraction of heavy metals from aqueous solutions . This suggests that the compound may play a role in biochemical pathways related to heavy metal detoxification.
Pharmacokinetics
It has a molecular weight of 216.23 . The compound is predicted to have high gastrointestinal absorption and is likely to be BBB permeant . The compound has a logP value of 2.07 (iLOGP), indicating its lipophilicity .
Result of Action
The ionic liquids synthesized using this compound as a base have shown high extraction efficacies for heavy metals such as copper and lead .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the extraction efficacy of the ionic liquids synthesized using this compound was found to be highest in drinking water samples . Additionally, the extraction of silver and cadmium was increased in saline samples .
Biochemical Analysis
Biochemical Properties
Ethyl 3-Hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as naphthoate synthase, which is involved in the biosynthesis of menaquinone (vitamin K2) in prokaryotes . The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, facilitating its binding and subsequent biochemical reactions. Additionally, this compound may interact with other proteins and biomolecules through hydrophobic interactions due to its aromatic structure.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the aromatic structure of this compound allows it to participate in π-π interactions with aromatic residues in proteins, further stabilizing its binding. These interactions can result in changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of menaquinone (vitamin K2) in prokaryotes . The compound interacts with enzymes such as naphthoate synthase, which catalyzes the conversion of precursor molecules into 1,4-dihydroxy-2-naphthoate, a key intermediate in the menaquinone biosynthesis pathway. This interaction can influence metabolic flux and the levels of metabolites involved in the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell. This compound may accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it interacts with biomolecules within these subcellular environments.
Properties
IUPAC Name |
ethyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353164 | |
| Record name | Ethyl 3-Hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7163-25-9 | |
| Record name | Ethyl 3-Hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Ethyl 3-Hydroxy-2-naphthoate and how does it influence its crystal structure?
A1: this compound is nearly planar in structure. [] This planarity, along with the intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl oxygen, contributes to the molecule's ability to form π–π stacking interactions, which stabilize its crystal structure. [] The asymmetric unit of the crystal actually contains two nearly planar independent molecules of this compound. []
Q2: Has this compound been used in the synthesis of more complex molecules?
A2: Yes, this compound served as a starting material in the synthesis of 3-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[g]chromen-2-yl)-2-naphthol. [] This synthesis involved a Grignard reaction, dehydration, and a hetero Diels–Alder dimerization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)





![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)


